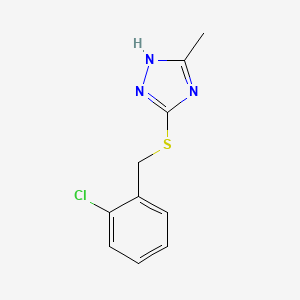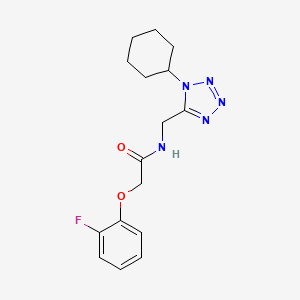
5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a pyrrolizine core, which is a type of nitrogen-containing heterocycle . The “4-methoxyphenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (-OCH3) group attached .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The carboxylic acid groups might be expected to undergo typical acid-base reactions, while the aromatic ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds, such as indole and imidazole derivatives, inhibit the catalytic activity of enzymes like alox15 in a substrate-specific manner . This suggests that 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid might interact with its targets in a similar way, leading to changes in their activity.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound might also affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It is known that similar compounds, such as indole derivatives, have diverse biological activities , which could suggest a broad range of bioavailability for this compound.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities , which could suggest a wide range of potential effects for this compound.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in large quantities. This compound has also been found to possess various biological properties, making it a potential candidate for the development of new drugs. However, there are also limitations to the use of this compound in lab experiments. Its exact mechanism of action is not well-understood, and further research is needed to fully understand its potential uses.
Orientations Futures
There are several future directions for the research of 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid. One potential direction is the development of new drugs based on the properties of this compound. Another direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Further research is also needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research in recent years. It possesses various biological properties and has potential uses in the treatment of various diseases. The synthesis method of this compound has been well-established, and it has been studied for its potential use in the development of new drugs. Further research is needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid involves the reaction of 4-methoxyphenylacetic acid with 1,2,3,6-tetrahydropyridine-2,5-dione in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain this compound. The synthesis method of this compound has been well-established and has been used in various scientific studies.
Applications De Recherche Scientifique
5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid has been found to possess various biological properties and has been the subject of scientific research in recent years. It has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has also been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-22-10-6-4-9(5-7-10)14-13(16(20)21)12(15(18)19)11-3-2-8-17(11)14/h4-7H,2-3,8H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQNDSWOZHGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C3N2CCC3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea](/img/structure/B2931044.png)
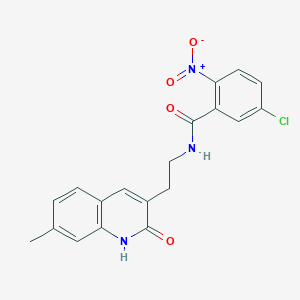

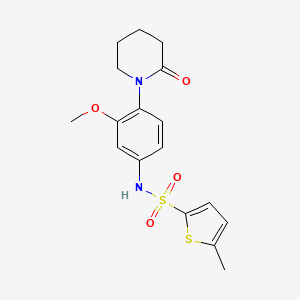
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2931050.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)
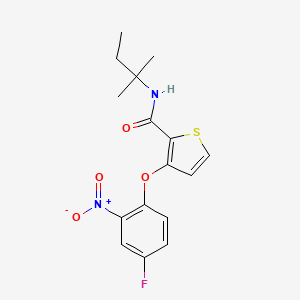
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931054.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931056.png)
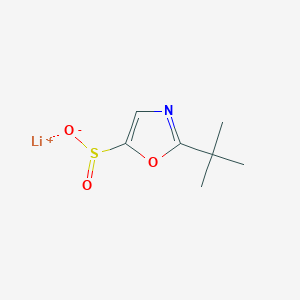
![2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2931058.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
